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Compound of Interest

Compound Name: 2-Phenylquinolin-4-ol

Cat. No.: B1196632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
Phenylquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials

science. The interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared

spectroscopic data is crucial for its structural elucidation and characterization. This document

presents a comprehensive summary of available data, detailed experimental protocols, and a

logical workflow for data interpretation.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Phenylquinolin-4-ol.

Table 1: ¹H NMR Spectroscopic Data of 2-Phenylquinolin-4-ol
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

11.72 s - 1H N-H

8.10 dd 8.1, 1.1 1H Ar-H

7.83 dd 6.6, 2.9 2H Ar-H

7.77 d 8.3 1H Ar-H

7.70 – 7.64 m - 1H Ar-H

7.63 – 7.55 m - 3H Ar-H

7.34 t 7.2 1H Ar-H

6.34 s - 1H
C-H (quinolinol

ring)

Solvent: DMSO-d₆, Reference: TMS (δ = 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data of 2-Phenylquinolin-4-ol
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Chemical Shift (δ) ppm Assignment

176.92 C=O

149.98 Ar-C

140.50 Ar-C

134.21 Ar-C

131.80 Ar-C

130.44 Ar-C

128.99 Ar-CH

127.41 Ar-CH

124.86 Ar-C

124.71 Ar-CH

123.24 Ar-CH

118.71 Ar-C

107.32 Ar-CH

Solvent: DMSO-d₆, Reference: DMSO (δ = 39.50 ppm)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 2-Phenylquinolin-4-ol

Ion Calculated m/z Found m/z

[M+H]⁺ 222.0914 222.0917

Table 4: Infrared (IR) Spectroscopy Data of 2-Phenylquinolin-4-ol
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Wavenumber (cm⁻¹) Functional Group Assignment

Broad, ~3400-2500 O-H and N-H stretching (tautomeric forms)

~1650-1630 C=O stretching (in the 4-quinolone tautomer)

~1600-1450 C=C and C=N stretching (aromatic rings)

~1350-1200 C-O stretching

~800-700 C-H bending (out-of-plane)

Note: The IR data is a general interpretation based on the known structure, as detailed peak

assignments were not available in the cited literature.

Experimental Protocols
The following methodologies were reported for the synthesis and spectroscopic

characterization of 2-Phenylquinolin-4-ol.

2.1 Synthesis of 2-Phenylquinolin-4(1H)-one

A mixture of 1a (0.2 mmol), 2a (0.4 mmol), TEMPO (3 equiv), and KHCO₃ (2 equiv) in DMSO (1

mL) was placed in a test tube. The tube was evacuated and back-filled with oxygen three times

(using a balloon). The reaction mixture was then stirred at 120 °C in an oil bath under an

oxygen atmosphere. After cooling to room temperature, the solvent was extracted with ethyl

acetate and washed with brine. The organic layer was dried over Na₂SO₄, and the solvent was

evaporated under reduced pressure. The resulting residue was purified by column

chromatography using petroleum ether/ethyl acetate as the eluent to yield pure 2-

phenylquinolin-4(1H)-one.[1]

2.2 NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] The solvent used was

deuterated dimethyl sulfoxide (DMSO-d₆). For ¹H NMR, tetramethylsilane (TMS) served as the

internal standard (δ = 0.00 ppm), and for ¹³C NMR, the solvent peak of DMSO was used for

calibration (δ = 39.50 ppm).[1]

2.3 High-Resolution Mass Spectrometry (HRMS)
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HRMS data were acquired on an FT-ICR mass spectrometer using electrospray ionization

(ESI).[1]

2.4 Infrared (IR) Spectroscopy

The FTIR spectrum of 2-Phenylquinolin-4-ol was obtained using the KBr wafer technique.

Visualization of Spectroscopic Interpretation
Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 2-
Phenylquinolin-4-ol using the obtained spectroscopic data.

1. Data Acquisition

2. Data Analysis

3. Structural Elucidation

4. Structure Confirmation

NMR Spectroscopy
(¹H and ¹³C)

¹H NMR Analysis:
- Chemical Shift

- Multiplicity
- Integration

¹³C NMR Analysis:
- Number of Signals

- Chemical Shift

Mass Spectrometry
(HRMS)

HRMS Analysis:
- Molecular Formula

- Exact Mass

Infrared Spectroscopy
(FTIR)

IR Analysis:
- Functional Groups

Determine Proton Environments
and Connectivity

Identify Carbon Skeleton
and Types of Carbons Confirm Molecular Formula Identify Key Functional Groups

(C=O, N-H/O-H, Ar)
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Caption: Workflow for Spectroscopic Data Interpretation.
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In-depth Interpretation
4.1 ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides valuable information about the proton environment in the

molecule. The downfield singlet at 11.72 ppm is characteristic of a labile proton, in this case,

the N-H proton of the quinolinone ring, which can also exist in tautomeric equilibrium with the

O-H of the quinolinol form. The complex multiplets in the aromatic region (7.34-8.10 ppm)

correspond to the protons on the quinoline and phenyl rings. The integration of these signals

confirms the presence of the correct number of aromatic protons. The singlet at 6.34 ppm is

assigned to the proton at the C3 position of the quinolinone ring.

4.2 ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The signal at 176.92

ppm is indicative of a carbonyl carbon (C=O), which supports the predominance of the 4-

quinolone tautomer in the DMSO solvent. The numerous signals in the range of 107-150 ppm

are characteristic of the sp² hybridized carbons of the aromatic quinoline and phenyl rings. The

total number of distinct carbon signals is consistent with the proposed structure.

4.3 Mass Spectrometry Analysis

High-resolution mass spectrometry provides the exact mass of the molecule, which is a

powerful tool for confirming the molecular formula. The observed [M+H]⁺ ion at m/z 222.0917 is

in excellent agreement with the calculated mass for C₁₅H₁₂NO (222.0914), confirming the

elemental composition of 2-Phenylquinolin-4-ol.

4.4 Infrared Spectrum Analysis

The IR spectrum helps to identify the functional groups present in the molecule. The broad

absorption band observed in the high-frequency region (typically 3400-2500 cm⁻¹) is indicative

of O-H and N-H stretching vibrations, which is consistent with the keto-enol tautomerism of the

2-phenylquinolin-4-ol/2-phenyl-4-quinolone system. A strong absorption peak around 1650-

1630 cm⁻¹ corresponds to the C=O stretching vibration of the quinolone form. The absorptions

in the 1600-1450 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations of the

aromatic rings.
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Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopic data provides a

comprehensive and unambiguous structural confirmation of 2-Phenylquinolin-4-ol. The

presented data and experimental protocols serve as a valuable resource for researchers and

scientists working with this compound and its derivatives in the fields of drug discovery and

materials science. The logical workflow for data interpretation can be applied as a general

methodology for the structural elucidation of similar organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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